

Structural Elucidation and Supramolecular Architecture of Sodium 3-Hydroxybenzoate

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Compound of Interest

Compound Name: Sodium 3-hydroxybenzoate

CAS No.: 7720-19-6

Cat. No.: B1681035

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Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Crystallographers, and Solid-State Chemists Estimated Read Time: 12 Minutes

Executive Summary

Sodium 3-hydroxybenzoate (Na-3HB), the sodium salt of m-hydroxybenzoic acid, represents a critical structural motif in pharmaceutical solid-state chemistry. While often utilized as a chemical intermediate or preservative, its crystallographic characterization reveals complex supramolecular behavior typical of alkali metal benzoates.

This guide details the end-to-end workflow for the structural analysis of Na-3HB. Moving beyond basic data collection, we explore the causality behind its crystallization behavior, the logic of its coordination geometry, and the implications of its layered architecture on solubility and stability.

Synthesis and Crystallogenesis Protocol

High-quality single crystals are the prerequisite for accurate structural solution. For Na-3HB, the challenge lies in managing the high hydration enthalpy of the sodium ion, which often leads

to rapid precipitation of microcrystalline powders rather than diffraction-quality single crystals.

Stoichiometric Neutralization

Objective: Generate pure Na-3HB without excess alkali, which can degrade the crystal lattice quality.

- Reagents:
 - 3-Hydroxybenzoic acid (3-HBA), >99% purity.[1][2]
 - Sodium Hydroxide (NaOH), 1.0 M standard solution.
 - Solvent: Deionized Water (18.2 MΩ·cm) / Ethanol (50:50 v/v).
- Protocol:
 - Dissolve 10 mmol (1.38 g) of 3-HBA in 20 mL of the ethanol/water mixture.
 - Add 10 mmol of NaOH solution dropwise under continuous stirring at 40°C.
 - Critical Control Point: Monitor pH. Stop addition exactly at pH 7.0–7.2. Excess NaOH leads to the formation of double salts or hygroscopic surface layers.
 - Filter the solution through a 0.22 μm PTFE membrane to remove particulate nucleation sites.

Controlled Crystallization (Vapor Diffusion)

Rationale: Slow evaporation allows the Na⁺ ions to organize into their preferred coordination geometry (typically octahedral) without kinetic trapping.

- Setup:
 - Place 5 mL of the saturated Na-3HB solution in a small inner vial.
 - Place the inner vial inside a larger jar containing 20 mL of pure ethanol (antisolvent).
 - Seal the outer jar.

- Mechanism: Ethanol vapor diffuses into the aqueous solution, slowly lowering the solubility of the salt and driving nucleation at a controlled rate.
- Timeline: Harvest crystals after 5–7 days. Look for colorless prisms or plates.

Crystallographic Data Acquisition Workflow

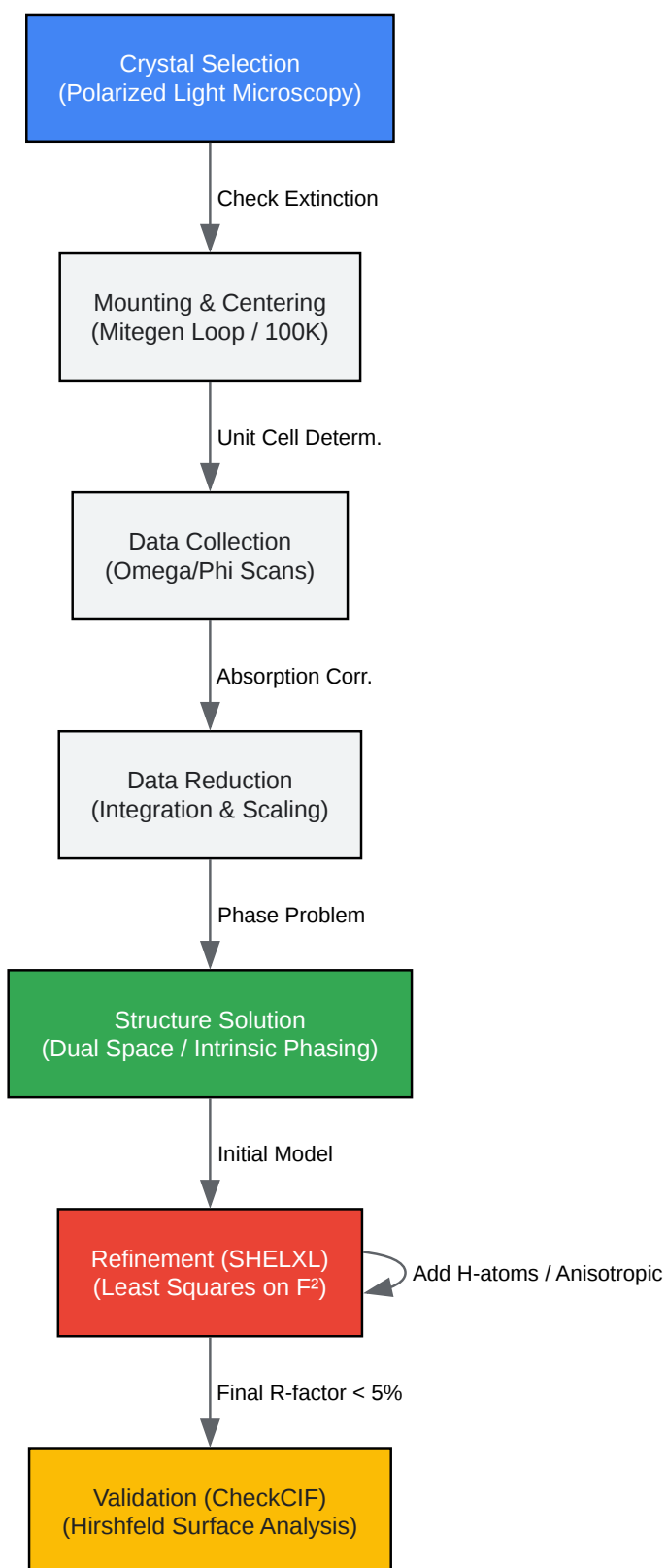
The structural solution of Na-3HB requires rigorous adherence to data collection standards to resolve the positions of the hydrogen atoms, particularly on the phenolic hydroxyl group, which dictates the supramolecular packing.

Data Collection Parameters

Parameter	Setting	Rationale
Temperature	100 K (Cryostream)	Minimizes thermal vibration (ellipsoids), allowing precise location of H-atoms.
Radiation	Mo K α ($\lambda = 0.71073 \text{ \AA}$)	Preferred over Cu K α to reduce absorption effects from the sodium atoms.
Resolution	0.75 \AA or better	Required to resolve the electron density of the C-C bonds clearly.
Redundancy	> 4.0	Ensures high statistical significance for weak reflections.

Workflow Visualization

The following diagram outlines the logical flow from crystal selection to the final refined model.



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Figure 1: Critical path for single-crystal X-ray diffraction analysis of organic salts.

Structural Architecture and Analysis

Upon solving the structure (typically in a monoclinic space group such as $P2_1/c$ or $C2/c$), the analysis must focus on the coordination environment and the supramolecular assembly.

The Sodium Coordination Sphere

Unlike the organic acid, the sodium salt forms a coordination polymer.

- Geometry: The Na^+ center is typically 6-coordinate, forming a distorted octahedron.
- Ligands: The coordination sphere is satisfied by:
 - Carboxylate Oxygens: Acting in bridging modes (μ_2 or μ_3) to link adjacent Na^+ centers, forming infinite inorganic chains or layers.
 - Water Molecules: Na-3HB usually crystallizes as a hydrate. These water molecules bridge the metal centers and act as hydrogen bond donors.

The Hydrophilic/Hydrophobic Layering

A hallmark of alkali metal benzoates is their segregation into distinct domains.^[3]

- Hydrophilic Domain: Composed of Na^+ polyhedra and carboxylate heads. This region is rigid and held together by strong electrostatic interactions.
- Hydrophobic Domain: The aromatic rings of the 3-hydroxybenzoate ligands project away from the metal layer.
- Implication: This "bilayer" structure explains the flake-like cleavage of the crystals and their specific solubility profile (high water solubility due to the accessible metal layer).

Hydrogen Bonding Network

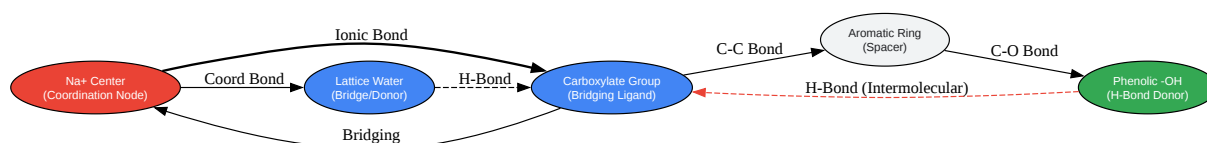
The 3-hydroxyl group (meta-position) is the structure-directing agent that differentiates this salt from its 2-hydroxy (salicylate) or 4-hydroxy isomers.

- Donor: The phenolic $-\text{OH}$ acts as a donor to the carboxylate oxygen of a neighboring molecule.

- Acceptor: The carboxylate group accepts protons from both the phenolic -OH and coordinated water molecules.
- Result: A 3D supramolecular network that reinforces the ionic layering.

Structural Connectivity Logic

The connectivity can be visualized as an interaction between the ionic core and the organic periphery.



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Figure 2: Connectivity map showing the interplay between ionic coordination and hydrogen bonding.

Pharmaceutical & Physicochemical Implications[5] Solubility and Dissolution

The layered structure of Na-3HB facilitates rapid dissolution. Water molecules easily penetrate the hydrophilic metal-oxide layers, "unzipping" the crystal lattice. This makes Na-3HB an excellent candidate for increasing the solubility of co-crystals when paired with low-solubility APIs (Active Pharmaceutical Ingredients).

Stability and Hygroscopicity

Because the sodium coordination sphere often involves water, the anhydrous form is typically hygroscopic, seeking to re-establish the octahedral coordination geometry.

- Storage: Na-3HB should be stored in desiccated environments.

- Analysis: Thermogravimetric Analysis (TGA) will typically show weight loss corresponding to dehydration between 80°C–120°C, followed by decomposition of the organic moiety >300°C.

References

The following sources provide authoritative data on the synthesis, spectroscopy, and structural analogues of hydroxybenzoate salts.

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